1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one is a useful research compound. Its molecular formula is C20H26N4O4 and its molecular weight is 386.452. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)ethyl)-3-phenylimidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modulators of Sodium Channels
This compound has been mentioned in a US patent application as a potential modulator of sodium channels . Sodium channels play a crucial role in the conduction of nerve impulses in neurons and other excitable cells. Modulating these channels can have significant implications in the treatment of various disorders, including pain .
Neuropathic Pain Treatment: Neuropathic pain is a form of chronic pain caused by an injury to the sensory nerves . This compound could potentially be used in the treatment of neuropathic pain, which can be caused by generalized metabolic damage to the nerve or by a discrete nerve injury .
Voltage-Gated Sodium Channels (Navs): Voltage-gated sodium channels (Navs) are involved in pain signaling . Navs are biological mediators of electrical signaling as they mediate the rapid upstroke of the action potential of many excitable cell types (e.g., neurons, skeletal myocytes, cardiac myocytes) . This compound could potentially be used to modulate these channels, thereby affecting pain sensation .
Mechanism of Action
Target of Action
The primary target of this compound is sodium channels . Sodium channels are biological mediators of electrical signaling and play a crucial role in the action potential of many excitable cell types, such as neurons, skeletal myocytes, and cardiac myocytes .
Mode of Action
This compound acts as a modulator of sodium channels . It interacts with these channels and inhibits their function, which can lead to a decrease in the propagation of action potentials . This can result in the reduction of pain signals transmitted to the brain .
Biochemical Pathways
The affected pathway is the sodium channel signaling pathway . By inhibiting sodium channels, the compound disrupts the normal flow of sodium ions, which can affect the generation and propagation of action potentials . This can lead to downstream effects such as the reduction of pain signals .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of pain signals . By inhibiting sodium channels, the compound can decrease the propagation of action potentials, leading to a reduction in the transmission of pain signals to the brain .
properties
IUPAC Name |
1-[2-oxo-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethyl]-3-phenylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c25-18(15-23-12-13-24(20(23)27)16-5-2-1-3-6-16)21-8-10-22(11-9-21)19(26)17-7-4-14-28-17/h1-3,5-6,17H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJDTTHKAMKDMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.